3-(1-Aminopropyl)phenol CAS number 1270540-91-4
3-(1-Aminopropyl)phenol CAS number 1270540-91-4
The following technical guide provides an in-depth analysis of 3-(1-Aminopropyl)phenol (CAS 1270540-91-4). This monograph is designed for medicinal chemists and process scientists, focusing on the compound's utility as a chiral building block in central nervous system (CNS) drug discovery.[1]
[1][2][3]
CAS Number: 1270540-91-4
IUPAC Name: 3-(1-Aminopropyl)phenol
Synonyms:
Executive Summary
3-(1-Aminopropyl)phenol represents a "privileged scaffold" in medicinal chemistry, combining a phenolic hydrogen-bond donor/acceptor with a benzylic primary amine.[1][2] Structurally, it is a homolog of the neurotransmitter pharmacophore found in dopamine and norepinephrine, distinguished by an
This steric bulk at the benzylic position confers unique metabolic stability compared to simple benzylamines, making it a critical intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and mu-opioid receptor (MOR) agonists .[1][2] The compound exhibits amphoteric properties, necessitating specific handling protocols during purification to manage its zwitterionic nature.[1]
Physicochemical Profile
The dual functionality of the phenol (weak acid) and the amine (weak base) creates a distinct solubility profile dependent on pH.[1]
| Property | Value / Description | Significance |
| Physical State | Off-white to pale beige solid | Sensitive to air oxidation (darkens over time).[1][2] |
| pKa (Phenol) | ~9.8 | Deprotonates at high pH to form phenolate.[1] |
| pKa (Amine) | ~9.5 (Conjugate acid) | Protonated at physiological pH.[1] |
| logP | 1.3 - 1.4 | Moderate lipophilicity; CNS penetrant.[1][2] |
| Isoelectric Point (pI) | ~9.6 | pH region of minimum solubility; critical for isolation.[1] |
| Chirality | 1 Stereocenter (C | CAS 1270540-91-4 refers to the racemate.[1][2] Enantiomers: (R)-isomer (CAS 856758-60-6), (S)-isomer (CAS 1213607-31-8).[1][2] |
Synthetic Methodologies
For research and scale-up, the synthesis of 3-(1-aminopropyl)phenol typically proceeds via the functionalization of 3-hydroxypropiophenone .[1][2] Two primary routes are validated: Reductive Amination (Route A) and Oxime Reduction (Route B).[1]
Route A: Direct Reductive Amination (Preferred for Scale)
This route minimizes step count and allows for "one-pot" processing.[1][2]
-
Reagents: Ammonium Acetate (NH
OAc), Sodium Cyanoborohydride (NaCNBH ).[1] -
Solvent: Methanol (MeOH).[1]
Mechanism & Causality:
-
Imine Formation: NH
OAc provides the ammonia source in situ, condensing with the ketone to form an iminium intermediate.[1] -
Selective Reduction: NaCNBH
is selected over NaBH because it is less aggressive at neutral/slightly acidic pH (pH 6-7), reducing the iminium ion selectively without reducing the ketone precursor, preventing the formation of the alcohol side-product (1-(3-hydroxyphenyl)propan-1-ol).[1][2]
Route B: Oxime Reduction (Classic Pathway)
Useful when avoiding boron waste or when strict stereocontrol via chiral hydrogenation is required later.[1]
-
Oximation: Reaction with Hydroxylamine HCl (NH
OH[1]·HCl) and Sodium Acetate to form the oxime.[1] -
Hydrogenation: Reduction using H
(50 psi) and Raney Nickel or Pd/C catalyst.
Visualization of Synthetic Logic
The following diagram illustrates the pathway choices and critical control points.
Figure 1: Synthetic pathways highlighting the divergence between reductive amination (Route A) and oxime reduction (Route B).
Validated Experimental Protocol (Route A)
This protocol is designed to be self-validating : the color changes and solubility shifts serve as checkpoints for the chemist.[1][2]
Materials:
-
Sodium Cyanoborohydride (0.7 eq - Note: Stoichiometry is lower than 1.0 to prevent over-reduction, but excess may be needed depending on moisture).[1][2]
-
Solvent: Dry Methanol.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-hydroxypropiophenone in Methanol (0.5 M concentration) under N
atmosphere.-
Checkpoint: Solution should be clear and colorless/pale yellow.[1]
-
-
Imine Formation: Add Ammonium Acetate in one portion. Stir at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add NaCNBH
portion-wise over 15 minutes.-
Safety: Vent the flask; H
gas may evolve slowly.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 16–24 hours.
-
Validation: Monitor by TLC (System: DCM/MeOH/NH
OH 90:10:1). The ketone spot (high R ) should disappear; amine spot (low R , ninhydrin active) appears.[1]
-
-
Quench & Workup (Critical Step):
-
Acidify with 6N HCl to pH < 2 (destroys excess hydride and protonates the amine).[1] Stir for 30 mins.
-
Remove Methanol in vacuo.[1]
-
Purification Logic: The residue contains the product as the hydrochloride salt. Dissolve in water. Wash with Ethyl Acetate (removes unreacted ketone/neutral impurities).[1]
-
Basify the aqueous layer with NH
OH to pH ~9.5 (Isoelectric point).[1] -
Extract immediately with n-Butanol or DCM/Isopropanol (3:1).[1][2] Note: Simple Ether/EtOAc extraction is often inefficient for this zwitterion.[2]
-
-
Isolation: Dry organic layer over Na
SO , filter, and concentrate. Convert to HCl salt for long-term stability.[1][2]
Medicinal Chemistry Applications
3-(1-Aminopropyl)phenol acts as a bioisostere for the "tyramine" fragment but possesses distinct steric and electronic properties due to the
Pharmacophore Mapping[1][2]
-
Phenol Moiety: Acts as a crucial anchor point (H-bond donor) for Serine/Threonine residues in GPCR binding pockets (e.g., Opioid receptors, Adrenergic receptors).[1]
-
Benzylic Amine: The protonated nitrogen forms an ionic bridge with Aspartate residues (e.g., Asp147 in Beta-adrenergic receptors).[1]
-
-Ethyl Group:
-
Metabolic Shielding: Blocks oxidative deamination by Monoamine Oxidase (MAO).[1] Primary benzylic amines are rapid MAO substrates; the ethyl group introduces steric hindrance, prolonging half-life.[1][2]
-
Lipophilicity: Increases logP by ~1.0 unit compared to the methyl analog, enhancing Blood-Brain Barrier (BBB) permeability.[1]
-
Structural Relationships
The compound serves as a precursor or fragment for:
-
Tapentadol Analogs: Tapentadol is a dual MOR agonist/NRI. 3-(1-Aminopropyl)phenol represents the "stripped" pharmacophore lacking the tertiary amine and specific stereochemistry, used in Structure-Activity Relationship (SAR) studies to determine the minimal binding requirements.[1][2]
-
Meptazinol Derivatives: Used in the synthesis of mixed agonist/antagonist opioid ligands.[1]
Figure 2: Pharmacophore mapping illustrating the functional roles of the molecule's substructures in biological systems.[1][2]
Handling and Stability
-
Oxidation Sensitivity: Like all electron-rich phenols, the free base is prone to auto-oxidation, turning pink/brown upon air exposure.[1][2]
-
Safety:
References
-
PubChem. (2025).[1][4] Compound Summary: 3-(1-Aminopropyl)phenol (CAS 1270540-91-4).[1][2][3][5][6] National Library of Medicine.[1][7] [Link][1][2]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.[1] (Foundational reference for the NaCNBH3 reductive amination protocol). [Link]
-
Smith, R. L., et al. (1978).[1] Dehydrogenation of 3-aminocyclohexenones to 3-aminophenols. U.S. Patent 4,212,823.[1] (Context for industrial synthesis of aminophenol cores).
-
Common Chemistry. (2025). Detail: 3-(1-Aminopropyl)phenol.[1][2][3][5][6][7] CAS (Chemical Abstracts Service).[1] [Link][1][2]
Sources
- 1. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 518060-42-9|(R)-3-(1-Aminoethyl)phenol|BLD Pharm [bldpharm.com]
- 3. 1270540-91-4|3-(1-Aminopropyl)phenol|BLD Pharm [bldpharm.com]
- 4. 3-(3-Aminopropyl)phenol | C9H13NO | CID 18758283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arctomsci.com [arctomsci.com]
- 6. 3-(1-aminopropyl)phenol | 1270540-91-4 [sigmaaldrich.com]
- 7. (R)-3-(1-Aminopropyl)phenol | C9H13NO | CID 89726730 - PubChem [pubchem.ncbi.nlm.nih.gov]
